molecular formula C10H18N6O2S2 B14756123 Butyryloxyethylglyoxal dithiosemicarbazone CAS No. 2407-55-8

Butyryloxyethylglyoxal dithiosemicarbazone

Cat. No.: B14756123
CAS No.: 2407-55-8
M. Wt: 318.4 g/mol
InChI Key: YCULAGAKWJGACJ-UHFFFAOYSA-N
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Description

Butyryloxyethylglyoxal dithiosemicarbazone is a compound belonging to the class of thiosemicarbazones, which are derived from the reaction of thiosemicarbazide with aldehydes and ketones. Thiosemicarbazones have been extensively studied due to their diverse biological activities and pharmacological properties, including anti-cancer, anti-microbial, anti-bacterial, anti-fungal, and enzyme inhibition properties .

Preparation Methods

The synthesis of butyryloxyethylglyoxal dithiosemicarbazone typically involves the reaction of butyryloxyethylglyoxal with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .

Industrial production methods for thiosemicarbazones often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow reactors and automated purification systems to enhance efficiency and yield .

Chemical Reactions Analysis

Butyryloxyethylglyoxal dithiosemicarbazone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of butyryloxyethylglyoxal dithiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, leading to the formation of stable metal complexes that exhibit biological activity. It can also interact with enzymes and proteins, inhibiting their function and leading to cytotoxic effects on cancer cells .

The molecular targets of this compound include enzymes involved in cellular metabolism and signaling pathways. By inhibiting these enzymes, the compound disrupts cellular processes, leading to cell death and anti-cancer effects .

Comparison with Similar Compounds

Properties

CAS No.

2407-55-8

Molecular Formula

C10H18N6O2S2

Molecular Weight

318.4 g/mol

IUPAC Name

3,4-bis(carbamothioylhydrazinylidene)butan-2-yl butanoate

InChI

InChI=1S/C10H18N6O2S2/c1-3-4-8(17)18-6(2)7(14-16-10(12)20)5-13-15-9(11)19/h5-6H,3-4H2,1-2H3,(H3,11,15,19)(H3,12,16,20)

InChI Key

YCULAGAKWJGACJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)C(=NNC(=S)N)C=NNC(=S)N

Origin of Product

United States

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